N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 300.36 g/mol. This compound is classified as an amide, specifically a derivative of an aromatic amine. It is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound's structure features an amine group attached to a benzene ring, which is further substituted with an ethoxyethoxy group, contributing to its unique properties and reactivity.
The synthesis of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide typically involves a multi-step process. One common method includes:
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide can participate in several chemical reactions:
The mechanism of action of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide involves its interaction with specific biological targets. It can bind to proteins and enzymes, modulating their activity and influencing various cellular pathways. This interaction may have implications in therapeutic contexts, particularly in drug development aimed at targeting specific diseases .
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is classified as an irritant. Its physical properties include:
The compound exhibits significant stability under normal conditions but can react under specific chemical environments due to the presence of functional groups such as amines and ethers .
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide has diverse applications:
This compound's versatility makes it a valuable subject of study across multiple scientific disciplines.
Aberrant kinase signaling is a hallmark of cancer pathogenesis, driving uncontrolled proliferation and metastasis. N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide emerged from targeted screens against oncogenic kinases, particularly those implicated in lung cancer progression. The compound’s design leverages the benzamide scaffold’s proven affinity for ATP-binding pockets in kinase domains. Notably, its structural similarity to PROTAC-based degraders (e.g., AIMP2-DX2-targeting molecules) allows exploitation of ubiquitin-proteasome pathways for selective protein degradation [4]. Molecular docking reveals preferential binding to dysregulated tyrosine kinases (e.g., EGFR and Aurora A kinase), where the 2-(2-ethoxyethoxy) side chain facilitates hydrophobic interactions with allosteric sites, disrupting downstream signaling cascades like MAPK/ERK [4] [7].
Table 1: Kinase Targets of Benzamide Derivatives
Target Kinase | Biological Role | Binding Affinity (IC₅₀) |
---|---|---|
EGFR | Proliferation, metastasis | 1.21 μM |
Aurora A Kinase | Mitotic spindle assembly | 0.63 μM |
AIMP2-DX2 | Oncogenic splicing variant stabilization | Degradation-mediated |
Pharmacophore modeling identifies the minimal 3D structural motifs essential for N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide’s bioactivity:
Comparative studies with unsubstituted benzamides demonstrate a 40% increase in target engagement when the 2-(2-ethoxyethoxy) moiety is present, validating its role in solubility and membrane permeation (LogP = 2.8) [1] [5].
Table 2: Pharmacophore Features and Contributions
Feature | Role | Effect of Removal |
---|---|---|
3-Amino Group (HBD) | Hydrogen bonding to kinase residues | 90% loss of EGFR inhibition |
Benzamide Carbonyl | π-Stacking with Phe831 (EGFR) | Disrupted binding pose |
2-(2-Ethoxyethoxy) Chain | Solubility (cLogP reduction by 1.2 units) | 5-fold ↓ cellular uptake |
Scaffold optimization focused on balancing metabolic stability and target affinity through alkoxy substituents:
SAR studies reveal that extending ethoxy chains beyond two units diminishes potency due to entropic penalties upon binding. Conversely, cyclization into tetrahydrofuran restores rigidity but compromises solubility [5].
Table 3: SAR of Alkoxy Substituents
Substituent | Solubility (mg/mL) | A549 IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
2-Methoxy | 4.2 | 28.5 | 12 |
2-Ethoxyethoxy | 18.0 | 9.7 | 42 |
2-(3-Ethoxypropoxy) | 22.5 | 32.1 | 18 |
2-(Tetrahydrofuran-2-yl) | 8.9 | 14.3 | 35 |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0